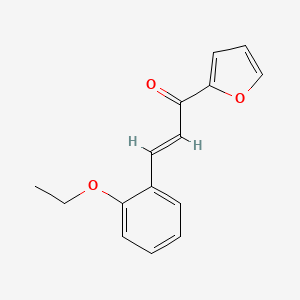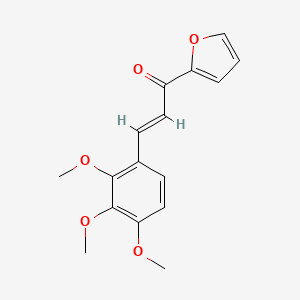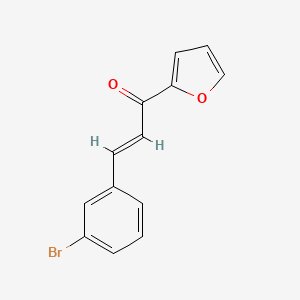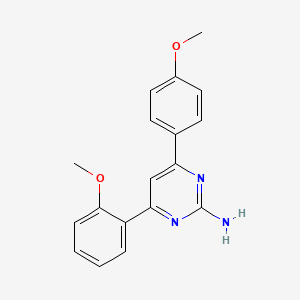
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, also known as 4-BP6MP, is a heterocyclic compound composed of pyrimidine and benzene rings. It is a synthetic molecule with potential applications in a wide range of scientific fields.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has a wide range of applications in scientific research. It can be used as a molecular probe for the study of enzymes and receptors. It has also been used in the development of novel drugs and in the study of enzyme inhibition and activation. Additionally, 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used as a fluorescent dye for the detection of proteins and other biomolecules.
Mecanismo De Acción
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to interact with enzymes and receptors through a variety of mechanisms. It can act as an agonist, antagonist, or allosteric modulator. It has been found to bind to enzymes and receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes and receptors, and has been found to have an inhibitory effect on the enzyme acetylcholinesterase. Additionally, 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to have neuroprotective and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several advantages for lab experiments. It is a relatively inexpensive compound and can be synthesized in a straightforward manner. Additionally, it has a wide range of applications in scientific research. However, there are also some limitations to using 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in lab experiments. It is a relatively unstable compound and can be degraded by light and heat. Additionally, it can be difficult to purify and can be toxic to cells and organisms.
Direcciones Futuras
There are several potential future directions for the use of 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in scientific research. It could be used in the development of novel drugs and in the study of enzyme inhibition and activation. Additionally, 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine could be used as a fluorescent dye for the detection of proteins and other biomolecules. It could also be used in the study of enzyme-substrate interactions and the development of inhibitors for enzymes and receptors. Finally, it could be used to develop new methods for drug delivery and to study the effects of drugs on biochemical and physiological processes.
Métodos De Síntesis
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized via a two-step procedure. The first step is the Friedel-Crafts alkylation of 4-bromobenzene with 4-methoxybenzaldehyde to form the pyrimidine ring. The second step is the condensation of the pyrimidine ring with 4-methoxyphenylhydrazine to form the 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine. The synthesis is conducted in a solvent such as N-methylpyrrolidone (NMP) and is catalyzed by an acid such as trifluoroacetic acid (TFA).
Propiedades
IUPAC Name |
4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-14-8-4-12(5-9-14)16-10-15(20-17(19)21-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGHUPVGTOFCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)
